molecular formula C11H10N2O3S B6640950 [2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone

[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone

Cat. No. B6640950
M. Wt: 250.28 g/mol
InChI Key: VXENWKUBFNAUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it has been proposed that it inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. It has also been proposed that it inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. In addition, it has been proposed that this compound inhibits the growth of bacteria by inhibiting the synthesis of cell wall components.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria. In addition, it has been found to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of [2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone in lab experiments include its potential as an anti-cancer, anti-inflammatory, and antibacterial agent. In addition, it has low toxicity in vitro and in vivo. The limitations of this compound in lab experiments include its low solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on [2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone. One of the directions is to study its potential as an anti-cancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in vivo. In addition, more research is needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, this compound can be modified to improve its solubility in water and to increase its potency as an anti-cancer, anti-inflammatory, and antibacterial agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as an anti-cancer, anti-inflammatory, and antibacterial agent.

Synthesis Methods

[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been synthesized using different methods. One of the methods involves the condensation of 3-amino-4-(furan-3-yl)thiazole with ethyl 2-bromoacetate followed by cyclization using NaOH. Another method involves the reaction of 3-amino-4-(furan-3-yl)thiazole with ethyl 2-chloroacetate followed by cyclization using NaOH. The yield of this compound using these methods ranges from 45-75%.

Scientific Research Applications

[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential applications in various fields. One of the applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an anti-inflammatory agent, where it has been found to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as an antibacterial agent, where it has been found to inhibit the growth of gram-positive bacteria.

properties

IUPAC Name

[2-(furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-8-3-13(4-8)11(15)9-6-17-10(12-9)7-1-2-16-5-7/h1-2,5-6,8,14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXENWKUBFNAUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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